molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1202319
Key on ui cas rn: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Patent
US05523421

Procedure details

50 g(351.8 mmol) of kojic acid was dissolved in 250 ml of N,N-dimethylformamide. The resulting solution was cooled in a ice bath of 10° C. and 30 ml(411.3 mmole) of thionyl chloride was added dropwise thereto. The mixture was stirred at a room temperature for 2 hours and 2000 ml of ice water was added. The precipitates were filtered and dissolved into 1000 ml of ethyl acetate. The reaction product was dried over magnesium sulfate, decolored with active charcoal and filtered. The filtrate was concentrated and hexane was added to give crystals, which was then dried under vacuum to give 37.5 g(66.83%) of the desired chlorokojic acid as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
66.83%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9]O.S(Cl)([Cl:13])=O>CN(C)C=O>[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][Cl:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into 1000 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction product was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
was then dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(OC=C(C1=O)O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 66.83%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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